molecular formula C17H16ClF3N2O3S2 B11343169 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11343169
M. Wt: 452.9 g/mol
InChI Key: RWGNLRRTRIHHHQ-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural components, including a piperidine ring, a thiophene sulfonyl group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: Unique due to its combination of structural features.

    N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxylate: Similar structure but different functional group.

    N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-amine: Similar structure but different functional group.

Uniqueness

The uniqueness of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide lies in its specific combination of a piperidine ring, thiophene sulfonyl group, and trifluoromethyl-substituted phenyl ring

Properties

Molecular Formula

C17H16ClF3N2O3S2

Molecular Weight

452.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H16ClF3N2O3S2/c18-13-4-3-12(17(19,20)21)10-14(13)22-16(24)11-5-7-23(8-6-11)28(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,22,24)

InChI Key

RWGNLRRTRIHHHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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